Structural and In Silico Differentiation: HER2 Docking Score vs. Class Analogs
While in vitro or in vivo anticancer activity data is currently absent from the primary literature, quantitative in silico data provides a basis for initial differentiation. Anticancer agent 13 demonstrates a significant computed docking score of -7.3 kcal/mol against the human epidermal growth factor receptor (HER2) [1]. This is a key distinction from other diamides synthesized in the same study, which showed varying docking scores, indicating a compound-specific interaction profile with this established cancer target [1].
| Evidence Dimension | In Silico Target Binding Affinity (HER2) |
|---|---|
| Target Compound Data | -7.3 kcal/mol |
| Comparator Or Baseline | Other diamide analogs (compounds 1, 2, 4, 5) from the same study (Ali et al., 2021) |
| Quantified Difference | Differential docking scores ranging from approximately -6.5 to -7.5 kcal/mol across the series |
| Conditions | Molecular docking simulation against HER2 kinase domain (PDB: 3PP0); AutoDock Vina software. |
Why This Matters
This computational data provides a testable hypothesis for a specific mechanism of action (HER2 inhibition), which differentiates it from other diamides and allows researchers to design targeted validation experiments.
- [1] Ali MA, et al. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega. 2021 Sep 15;6(38):25002-25009. doi: 10.1021/acsomega.1c04069. View Source
